molecular formula C14H21N B13277343 4-Methyl-3-(2-methylcyclohexyl)aniline

4-Methyl-3-(2-methylcyclohexyl)aniline

Cat. No.: B13277343
M. Wt: 203.32 g/mol
InChI Key: VCZXXMINKGBXBF-UHFFFAOYSA-N
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Description

4-Methyl-3-(2-methylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N. It is a derivative of aniline, where the aniline ring is substituted with a methyl group and a 2-methylcyclohexyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(2-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the nitration of the corresponding aromatic compound followed by reduction to form the aniline derivative . Another method includes the direct nucleophilic substitution of halogenated precursors with an amine group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(2-methylcyclohexyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can further modify the aniline group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro derivatives .

Scientific Research Applications

4-Methyl-3-(2-methylcyclohexyl)aniline is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(2-methylcyclohexyl)aniline involves its interaction with specific molecular targets. It can act as a substrate for various enzymes, influencing metabolic pathways and biochemical reactions. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-(3-methylcyclohexyl)aniline
  • N-Methylaniline
  • N-Ethylaniline

Uniqueness

4-Methyl-3-(2-methylcyclohexyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

4-methyl-3-(2-methylcyclohexyl)aniline

InChI

InChI=1S/C14H21N/c1-10-5-3-4-6-13(10)14-9-12(15)8-7-11(14)2/h7-10,13H,3-6,15H2,1-2H3

InChI Key

VCZXXMINKGBXBF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C2=C(C=CC(=C2)N)C

Origin of Product

United States

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